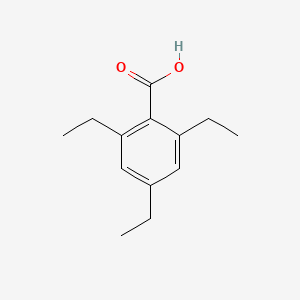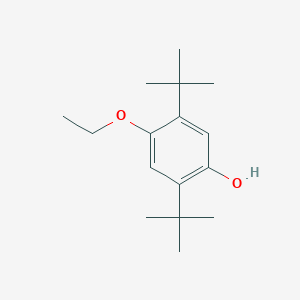![molecular formula C15H12ClNO3S B14365009 3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one CAS No. 90236-93-4](/img/structure/B14365009.png)
3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thieno2,3-hbenzopyran core, a morpholine ring, and a chlorine atom. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the Thieno2,3-hbenzopyran Core : This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno2,3-hbenzopyran core.
- Introduction of the Chlorine Atom : Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
- Attachment of the Morpholine Ring : The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
- Substitution : Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one has a wide range of scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
- Industry : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole : Shares the morpholine ring and chlorine atom but has a different core structure.
- 2-({5-Chloro-2-[(2-Methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl : Contains a morpholine ring and chlorine atom but differs in the overall structure.
Uniqueness: 3-Chloro-4-(morpholin-4-yl)-2H-thieno2,3-hbenzopyran-2-one is unique due to its thieno2,3-hbenzopyran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90236-93-4 |
|---|---|
Molekularformel |
C15H12ClNO3S |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
3-chloro-4-morpholin-4-ylthieno[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H12ClNO3S/c16-12-13(17-4-6-19-7-5-17)10-1-2-11-9(3-8-21-11)14(10)20-15(12)18/h1-3,8H,4-7H2 |
InChI-Schlüssel |
ZHSZGYVTWSLKCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C(=O)OC3=C2C=CC4=C3C=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


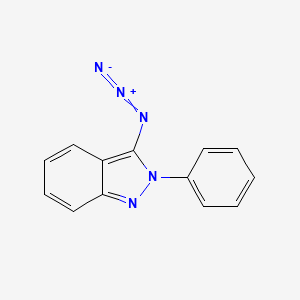
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
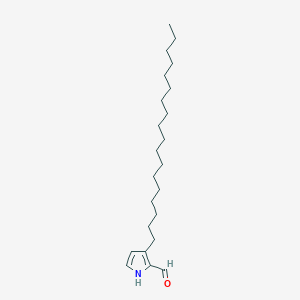
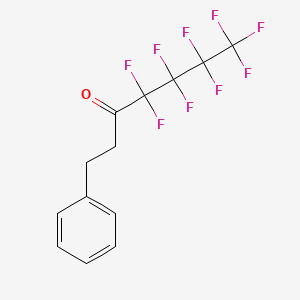
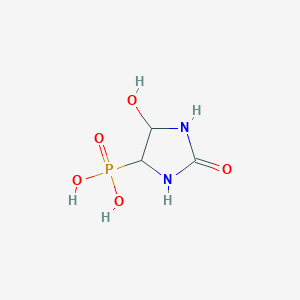
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)

![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)

